((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol
CAS No.: 93451-42-4
Cat. No.: VC8153964
Molecular Formula: C30H34O6
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93451-42-4 |
|---|---|
| Molecular Formula | C30H34O6 |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | [(2R,3R,4S,5S,6S)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxan-2-yl]methanol |
| Standard InChI | InChI=1S/C30H34O6/c1-2-18-32-30-29(35-22-25-16-10-5-11-17-25)28(34-21-24-14-8-4-9-15-24)27(26(19-31)36-30)33-20-23-12-6-3-7-13-23/h2-17,26-31H,1,18-22H2/t26-,27-,28+,29+,30+/m1/s1 |
| Standard InChI Key | OHCBJQXERNTLKZ-UHFFFAOYSA-N |
| SMILES | C=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | C=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Introduction
Structural Overview and Physicochemical Properties
The compound’s molecular architecture centers on a tetrahydropyran ring (C6H11O), a six-membered oxygen-containing heterocycle. The stereochemical configuration at positions 2R, 3R, 4S, 5S, and 6S ensures spatial orientation critical for its reactivity. Three benzyloxy groups (C6H5CH2O–) occupy positions 3, 4, and 5, while an allyloxy group (CH2=CHCH2O–) resides at position 6. A hydroxymethyl group (–CH2OH) is appended to position 2, completing the structure.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 93451-42-4 | |
| Molecular Formula | C30H34O6 | |
| Molecular Weight | 490.6 g/mol | |
| Purity (Typical) | ≥98% | |
| Solubility | Soluble in DCM, THF, DMSO | |
| Protective Groups | Benzyloxy (3), Allyloxy (6) |
The benzyloxy groups enhance lipophilicity, facilitating solubility in organic solvents, while the allyloxy group introduces a handle for further functionalization via thiol-ene or oxidation reactions. The hydroxymethyl group serves as the primary site for glycosidic bond formation during synthetic applications.
Synthesis and Manufacturing Processes
The synthesis of ((2R,3R,4S,5S,6S)-6-(Allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol involves multi-step protection/deprotection strategies to achieve regioselective functionalization.
Stepwise Synthesis Protocol
-
Core Formation: A glucose derivative is subjected to acid-catalyzed cyclization to form the tetrahydropyran ring.
-
Hydroxyl Protection:
-
Benzylation (positions 3, 4, 5): Benzyl bromide (BnBr) and NaH in DMF.
-
Allylation (position 6): Allyl bromide (AllylBr) with Ag2O as a catalyst.
-
-
Hydroxymethyl Introduction: Oxidation of a primary alcohol to a carboxylic acid, followed by reduction to the hydroxymethyl group.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | BnBr, NaH, DMF, 0°C → RT, 12h | 85% |
| Allylation | AllylBr, Ag2O, DCM, reflux, 6h | 78% |
| Reduction | NaBH4, MeOH, 0°C, 2h | 92% |
Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Purification typically involves silica gel chromatography, with final characterization via and spectroscopy.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its protective groups and hydroxymethyl moiety:
-
Benzyloxy Groups: Stable under acidic and basic conditions but removable via hydrogenolysis (H2/Pd-C).
-
Allyloxy Group: Participates in olefin metathesis or ozonolysis for chain elongation or cleavage.
-
Hydroxymethyl Group: Activated as a glycosyl donor (e.g., trichloroacetimidate) for glycosidic bond formation.
Glycosylation Mechanism
In the presence of a Lewis acid (e.g., TMSOTf), the hydroxymethyl group is converted to an oxocarbenium ion intermediate, which reacts with nucleophiles (e.g., alcohols) to form glycosides. The benzyloxy groups sterically shield the β-face, favoring α-selectivity in bond formation.
Applications in Organic Synthesis
Oligosaccharide Assembly
The compound is a cornerstone in synthesizing complex carbohydrates, such as blood group antigens and microbial polysaccharides. For example, it has been used to construct the trisaccharide backbone of immunogenic glycoconjugates.
Natural Product Synthesis
In the total synthesis of digitoxin (a cardiac glycoside), this donor enabled the stereoselective attachment of the sugar moiety to the aglycone core.
Table 3: Representative Synthetic Targets
| Target Compound | Application | Key Step Enabled by Donor |
|---|---|---|
| Sialyl Lewis X | Cell adhesion inhibitor | α(2→3) linkage formation |
| Vancomycin aglycone | Antibiotic modification | β-glycosidic bond installation |
| Hazard | Precautionary Measure |
|---|---|
| Skin sensitization | Nitrile gloves, lab coat |
| Eye irritation | Chemical goggles |
| Inhalation risk | Fume hood usage |
The compound is classified for research use only (non-human/veterinary). Spills must be neutralized with absorbent materials (e.g., vermiculite) and disposed as hazardous waste.
Comparative Analysis with Structural Analogs
Table 5: Comparison with Methoxy Analog (CAS 34212-64-1)
The allyloxy group’s versatility in click chemistry and cross-metathesis renders this compound superior for modular synthesis compared to its methoxy counterpart .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume